molecular formula C16H11NO B101489 Isoquinolin-1-yl(phenyl)methanone CAS No. 16576-23-1

Isoquinolin-1-yl(phenyl)methanone

Cat. No.: B101489
CAS No.: 16576-23-1
M. Wt: 233.26 g/mol
InChI Key: MDWCIKACMBMJFA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isoquinolin-1-yl(phenyl)methanone is a complex compound with potential biological and physiological activities

Mode of Action

It’s known that isoquinolones, a group of nitrogen-heterocyclic compounds, have been greatly developed recently They interact with their targets, leading to various changes at the molecular level

Biochemical Pathways

Isoquinolones are known to have versatile biological and physiological activities , suggesting that they may interact with multiple biochemical pathways

Result of Action

Isoquinolones are known to have various biological and physiological activities . The specific effects of this compound at the molecular and cellular level need to be further investigated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-1-yl(phenyl)methanone can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds via cyclization under acidic conditions to form the isoquinoline ring . Another method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. These methods often employ metal catalysts such as nickel or palladium to facilitate the cyclization reactions. The use of environmentally friendly solvents and conditions is also a focus in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form this compound oxides.

    Reduction: Reduction reactions can convert it into isoquinolin-1-yl(phenyl)methanol.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

Comparison with Similar Compounds

Isoquinolin-1-yl(phenyl)methanone can be compared with other similar compounds such as:

List of Similar Compounds

This compound stands out due to its unique combination of the isoquinoline and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

isoquinolin-1-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO/c18-16(13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWCIKACMBMJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864702
Record name (Isoquinolin-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16576-23-1
Record name 16576-23-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Isoquinolinyl phenyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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